molecular formula C11H19NO2 B2488667 Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] CAS No. 1511270-94-2

Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]

Cat. No. B2488667
CAS RN: 1511270-94-2
M. Wt: 197.278
InChI Key: FXHLGDMIGLCTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

  • Functional Groups : One secondary amine (aliphatic) and two ethers (aliphatic) .

Physical And Chemical Properties Analysis

  • Safety Information : The compound is labeled with hazard statements (H302, H315, H318, H335) and precautionary statements (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501) .

Scientific Research Applications

Chemical Research

Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] is a heterocyclic compound that has gained significant attention in the scientific community due to its vast range of applications. It is used in various chemical research due to its unique structure and properties .

Synthesis of New Compounds

This compound can be used as a building block in the synthesis of new compounds. Its unique structure allows for a variety of reactions, leading to the creation of many different types of molecules .

Anticancer Research

There is evidence that similar spiro compounds have been synthesized and tested for their antiproliferative effects against different cancer cell lines . Although specific research on Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] in this context is not available, it could potentially be used in similar studies given its structural similarity.

Drug Discovery

Given its potential anticancer activity, Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] could be used in drug discovery efforts. Researchers could study its interactions with various biological targets to determine its potential therapeutic effects .

Molecular Modeling

Molecular modeling studies, including shape similarity, lipophilicity scores, and physicochemical parameters, can be conducted using Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline]. These studies can provide valuable insights into the compound’s properties and potential applications .

properties

IUPAC Name

spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-9-8-11(13-6-7-14-11)4-3-10(9)12-5-1/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHLGDMIGLCTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CCC2NC1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]

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